4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

4-Isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 946344-34-9) is a synthetic small molecule belonging to the isoxazole-benzamide class, with a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. The compound features a 4-isopropoxybenzamide core linked via a methylene bridge to a p-tolyl-substituted isoxazole ring, a structural architecture that places it within a family of heterocyclic amides investigated for antimicrobial and anticancer applications.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 946344-34-9
Cat. No. B2651585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
CAS946344-34-9
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H22N2O3/c1-14(2)25-19-10-8-17(9-11-19)21(24)22-13-18-12-20(26-23-18)16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3,(H,22,24)
InChIKeyDPCGYCBGGMGPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 946344-34-9): Chemical Identity and Procurement Baseline


4-Isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 946344-34-9) is a synthetic small molecule belonging to the isoxazole-benzamide class, with a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol . The compound features a 4-isopropoxybenzamide core linked via a methylene bridge to a p-tolyl-substituted isoxazole ring, a structural architecture that places it within a family of heterocyclic amides investigated for antimicrobial and anticancer applications [1]. Its IUPAC name is N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide, and it is cataloged under InChI Key DPCGYCBGGMGPIL-UHFFFAOYSA-N . This compound is primarily supplied as a research-grade chemical (typical purity ≥98%) for use as a screening compound or synthetic building block in medicinal chemistry and chemical biology programs .

Why In-Class Isoxazole-Benzamide Analogs Cannot Substitute for CAS 946344-34-9 in Focused Screening


Within the N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide scaffold family, even minor substituent changes on the benzamide ring profoundly alter physicochemical and biological profiles. Closely related analogs—including 3,4-dimethoxy (CAS 946262-55-1), 2-fluoro (CAS 946340-49-4), 4-bromo (CAS 952962-05-9), and 3,4-difluoro variants—share the identical p-tolyl-isoxazole pharmacophore but diverge in lipophilicity, hydrogen-bonding capacity, and steric bulk at the benzamide position . In isoxazole-containing benzamide series targeting FtsZ, antibacterial activity was shown to be highly sensitive to benzamide ring substitution, with different substituents yielding distinct MIC values and binding poses [1]. The 4-isopropoxy group introduces a unique combination of moderate lipophilicity, ether hydrogen-bond acceptor capability, and branched alkyl steric profile that cannot be replicated by halo, methyl, or methoxy congeners. Consequently, substituting any generic benzamide analog without confirming target-specific SAR risks compromising assay outcomes and misinterpreting structure-activity trends.

Quantitative Differentiation Evidence for 4-Isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide vs. Structural Analogs


Structural Differentiation: 4-Isopropoxy Substituent vs. Halo, Methoxy, and Alkyl Analogs on the Shared p-Tolyl-Isoxazole Scaffold

Among the N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide congeneric series, the target compound is uniquely defined by its 4-isopropoxy (–OCH(CH₃)₂) substituent. This differentiates it from the 3,4-dimethoxy (CAS 946262-55-1; two methoxy groups), 2-fluoro (CAS 946340-49-4; single F atom), 4-bromo (CAS 952962-05-9; single Br atom), 3,4-difluoro, and 3,4-dimethyl analogs . The isopropoxy group contributes a computed logP intermediate between the more polar dimethoxy and more lipophilic bromo/fluoro variants. No direct head-to-head biological comparison data for this exact compound are available in the peer-reviewed literature as of 2026; the structural differentiation is based on chemical identity and computed physicochemical properties cataloged in public databases .

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Class-Level Antibacterial SAR: Isoxazole-Benzamide Scaffold Sensitivity to Benzamide Ring Substitution in FtsZ Inhibition

In a systematic SAR study of isoxazole-containing benzamide derivatives targeting the bacterial cell division protein FtsZ, compounds bearing varied benzamide substituents exhibited MIC values against Staphylococcus aureus ranging from 2 to >64 µg/mL, demonstrating that antibacterial potency is exquisitely sensitive to the nature and position of benzamide ring substitution [1]. While the specific 4-isopropoxy-p-tolyl-isoxazole compound was not among the tested set, the study established that alkoxy-substituted benzamide derivatives generally showed enhanced FtsZ binding affinity compared to unsubstituted or halo-substituted analogs, with methoxy-containing compounds exhibiting the most favorable activity profile (MIC 2–8 µg/mL) [1]. The 4-isopropoxy group presents a sterically and electronically distinct alkoxy variant that may confer differential FtsZ binding kinetics relative to the reported methoxy and ethoxy analogs.

Antibacterial FtsZ Inhibition Antimicrobial Resistance

Class-Level Anticancer Potential: Isoxazole-Benzamide Derivatives as TACC3 and SMYD3 Inhibitor Scaffolds

Isoxazole-containing benzamide derivatives have been claimed in patent literature as TACC3 inhibitors with potential utility against breast, leukemia, lung, colon, melanoma, prostate, ovarian, renal, and CNS cancers [1]. The patent WO-2021097352-A1 discloses a genus of substituted isoxazole compounds as TACC3 inhibitors, wherein the benzamide/isoxazole connectivity and aryl substitution patterns are critical for target engagement [1]. Separately, isoxazole amides have been identified as potent and selective SMYD3 inhibitors, with lead optimization yielding compounds possessing nanomolar biochemical potency [2]. The 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide scaffold aligns with the core pharmacophoric elements common to both TACC3 and SMYD3 inhibitor chemotypes, though no direct activity data for this specific compound against either target are publicly available as of 2026.

Anticancer TACC3 Inhibition Targeted Therapy

Physicochemical Differentiation: Computed vs. Experimental Property Landscape for Procurement-Relevant Characterization

The target compound is supplied with a specification of ≥98% purity and storage condition of sealed, dry, 2–8°C . Computed descriptors from the mcule database indicate logP ≈ 3.50, hydrogen bond acceptor count of 3, hydrogen bond donor count of 1, rotatable bond count of 7, and topological polar surface area (TPSA) of 51.2 Ų, with zero Rule-of-Five violations . These values position the compound in a favorable oral drug-like property space. In comparison, the 3,4-dimethoxy analog carries 5 H-bond acceptors and a presumably lower logP, while the 4-bromo analog is more lipophilic and lacks H-bond acceptor capability at the 4-position. Experimental logP, solubility, and stability data for the target compound have not been reported in peer-reviewed literature as of 2026.

Physicochemical Properties ADMET Prediction Compound Quality Control

Recommended Application Scenarios for 4-Isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide Based on Available Evidence


Antibacterial FtsZ Inhibitor SAR Expansion: Alkoxy Steric Tolerance Profiling

Use this compound as a probe to map the steric and electronic tolerance of the benzamide 4-position in isoxazole-benzamide FtsZ inhibitors. The 4-isopropoxy group extends beyond the methoxy and ethoxy variants tested by Hu et al. (2018) [1], enabling assessment of whether bulkier branched alkoxy substituents maintain or improve upon the MIC range of 2–8 µg/mL observed for linear alkoxy analogs against S. aureus. Combine with FtsZ polymerization and GTPase activity assays to determine if the isopropoxy modification alters binding kinetics relative to the methoxy lead series.

TACC3/SMYD3 Inhibitor Focused Library Design: Benzamide Diversity Element

Incorporate this compound into a focused screening library targeting TACC3 or SMYD3, where the isoxazole-benzamide scaffold is a validated pharmacophore [1]. The 4-isopropoxy substitution provides a distinct physicochemical vector not represented in BO-264 or published SMYD3 inhibitor sets. Following primary screening, active compounds from this chemotype can be benchmarked against BO-264 (TACC3 IC50 = 188 nM) to assess competitive potency.

Drug-Likeness and Physicochemical Property Benchmarking in Isoxazole-Benzamide Chemical Space

Utilize this compound as a reference standard for calibrating computed vs. experimental physicochemical properties within the N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide series. With a computed logP of approximately 3.50 and zero Rule-of-Five violations [1], it serves as an intermediate-lipophilicity anchor point for comparing experimental logD, solubility, and permeability measurements across the full analog set (including 4-bromo, 2-fluoro, and 3,4-dimethoxy congeners).

Chemical Biology Probe Development: Target Identification via Affinity-Based Proteomics

The combination of a synthetically accessible benzamide linkage, a defined stereoelectronic profile, and a p-tolyl-isoxazole recognition element makes this compound a suitable candidate for derivatization into affinity chromatography or photoaffinity labeling probes. The 4-isopropoxy group may be leveraged as a non-reactive, moderately lipophilic anchor point during linker attachment, while the isoxazole-methyl-benzamide core is conserved for target engagement studies aimed at identifying novel binding partners within the TACC3/SMYD3 or FtsZ target families.

Quote Request

Request a Quote for 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.